molecular formula C10H16O B14696040 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] CAS No. 29186-06-9

Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]

Cat. No.: B14696040
CAS No.: 29186-06-9
M. Wt: 152.23 g/mol
InChI Key: ZLLPRZSEOMKTCV-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] (CAS: 54674-61-2) is a bicyclic spiro compound featuring a bicyclo[3.3.1]nonane framework fused to an oxirane (epoxide) ring at the 3-position . Its molecular formula is C₁₀H₁₆O (MW: 152.23), with a rigid spiro architecture that confers unique stereochemical and electronic properties. The oxirane ring introduces significant ring strain, making the compound highly reactive toward nucleophiles, which is advantageous in synthetic applications such as cycloadditions or ring-opening cascades . The bicyclo[3.3.1]nonane core is prevalent in natural products and pharmaceuticals due to its structural rigidity and ability to stabilize transition states in asymmetric catalysis .

Properties

CAS No.

29186-06-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-2-8-4-9(3-1)6-10(5-8)7-11-10/h8-9H,1-7H2

InChI Key

ZLLPRZSEOMKTCV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CC3(C2)CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves several steps. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . The epimerized product is then subjected to cycloaddition reactions, followed by deprotection and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] are not well-documented in the literature. the synthesis typically involves scalable organic reactions that can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxirane derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxirane derivatives, reduced bicyclo[3.3.1]nonane compounds, and substituted spirocyclic structures .

Scientific Research Applications

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and asymmetric catalysis.

    Biology: Investigated for its potential biological activity, including anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves its interaction with molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Bicyclo Systems

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
  • Molecular Formula : C₁₀H₁₆O (MW: 152.24) .
  • Key Differences: The bicyclo[2.2.1]heptane system is smaller and more strained than bicyclo[3.3.1]nonane.
  • Applications: Limited data on biological activity, but its compact structure may favor use in materials science or as a ligand in catalysis .
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane]
  • Molecular Formula: C₈H₁₃NO (MW: 139.20) .
  • Key Differences : Replacement of a carbon with nitrogen (aza) alters electronic properties, enhancing hydrogen-bonding capacity. The bicyclo[2.2.2]octane system is less strained but more symmetrical.
  • Applications : Nitrogen-containing spiro compounds are explored for medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Analogues with Modified Spiro-Linked Rings

Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolan]-7-one
  • Molecular Formula : C₁₁H₁₄O₄ (MW: 210.23) .
  • Key Differences : The oxirane is replaced by a 1,3-dioxolane ring, eliminating ring strain and enhancing stability. The ketone group at C7 adds electrophilicity.
  • Applications : Dioxolane derivatives are common in prodrug design due to hydrolytic stability .
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-3,7-dione
  • Molecular Formula : C₁₁H₁₄O₄ (MW: 210.23) .
  • The dioxolane ring offers metabolic resistance compared to the reactive oxirane.
  • Applications : Diones are intermediates in natural product synthesis, such as polyketides .

Oxirane-Specific Reactivity

The oxirane ring in Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] undergoes nucleophilic ring-opening reactions, enabling:

  • Cascade Cyclizations : Used in hyperforin synthesis to establish quaternary stereocenters via Lewis acid-catalyzed epoxide opening .
  • Cross-Coupling: BF₃-assisted oxirane opening facilitates annulation with aromatic moieties, as seen in cytotoxic bicyclo[3.3.1]nonane derivatives .

Comparative Stability

  • Oxirane vs. Dioxolane : The oxirane’s strain makes it 10–100× more reactive than dioxolanes, but less stable under acidic or nucleophilic conditions .
  • Aza-Spiro Systems : Nitrogen incorporation reduces electrophilicity, shifting reactivity toward coordination chemistry (e.g., metal-ligand interactions) .

Anticancer Potential

  • Bicyclo[3.3.1]nonane Derivatives: Exhibit GI₅₀ values of 1–100 μM against human cancer cell lines, attributed to rigid scaffolds enhancing target binding .
  • Oxirane-Containing Analogues : Epoxide groups may covalently inhibit enzymes (e.g., proteases), though toxicity risks require careful optimization .

Catalytic and Material Science Uses

  • Chiral Ligands: 4,8-Disubstituted bicyclo[3.3.1]nona-2,6-dienes serve as ligands in Rh-catalyzed asymmetric 1,4-additions, leveraging spiro-induced chirality .
  • Polymer Building Blocks : Spiro-oxiranes are precursors to epoxy resins, though bicyclo[3.3.1] systems are less explored than smaller bicyclo frameworks .

Q & A

Basic: What are the key structural and conformational features of spiro[bicyclo[3.3.1]nonane-3,2'-oxirane], and how are they experimentally validated?

The compound consists of a bicyclo[3.3.1]nonane scaffold fused to an oxirane (epoxide) ring at the spiro carbon. The bicyclo[3.3.1]nonane system exhibits two primary conformers: a chair-chair and a boat-chair conformation, with the former being thermodynamically favored due to reduced steric strain . X-ray crystallography is critical for validating the spiro configuration and ring geometry, as demonstrated in studies of similar bicyclo[3.3.1]nonane derivatives, where twin-chair conformations are stabilized by intramolecular hydrogen bonding . Computational methods (e.g., DFT) complement experimental data to predict strain energy and reactivity.

Basic: What synthetic methodologies are commonly used to construct the bicyclo[3.3.1]nonane core?

Key strategies include:

  • Pd-catalyzed cycloalkylation : Pd(OAc)₂-mediated intramolecular alkenylation of dihydropyridines or allylic precursors, yielding bicyclo[3.3.1]nonane frameworks in moderate yields (35–50%) .
  • Acid-catalyzed lactonization : Cyclodimerization of thietane derivatives under acidic conditions forms oxa-bridged dithiabicyclo[3.3.1]nonane systems .
  • Organocatalyzed aldol condensation : Asymmetric synthesis via chiral catalysts enables stereocontrol during bicyclo[3.3.1]nonane formation .

Advanced: How can stereochemical challenges in spiro-oxirane derivatives be addressed during synthesis?

Stereocontrol at the spiro carbon requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective epoxidation of bicyclo[3.3.1]nonene precursors using Sharpless or Jacobsen conditions can yield optically active oxirane derivatives . Recrystallization from dichloromethane has been employed to isolate (R)-configured spiro-oxirane crystals, as confirmed by X-ray analysis . Kinetic resolution during cyclization steps may also bias stereochemical outcomes.

Advanced: What biological activities are associated with bicyclo[3.3.1]nonane derivatives, and how are they evaluated?

Bicyclo[3.3.1]nonane derivatives show potent anticancer activity, particularly as topoisomerase inhibitors or apoptosis inducers. For example, nemorosone analogs exhibit IC₅₀ values <10 μM in breast cancer cell lines (MCF-7) . Structure-activity relationship (SAR) studies focus on substituents at C-3 and C-9 positions, with ketone or hydroxyl groups enhancing cytotoxicity . Evaluation typically involves in vitro proliferation assays, followed by mechanistic studies (e.g., ROS generation, mitochondrial membrane potential assays).

Advanced: How can ring-expansion strategies be applied to functionalize the bicyclo[3.3.1]nonane scaffold?

Diketene annulation and oxidative ring expansion are effective for generating polycyclic systems. In hyperforin synthesis, a bicyclo[3.3.1]nonane-1,3,5-trione intermediate undergoes oxidative expansion to form a taxane-like bicyclo[5.3.1]undecene framework . Acid-promoted rearrangements (e.g., using H₂SO₄) can also introduce heteroatoms or extend ring systems while retaining spiro connectivity .

Advanced: What analytical techniques are critical for characterizing spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] derivatives?

  • X-ray diffraction : Resolves spiro configuration and confirms epoxide ring geometry .
  • 2D NMR (COSY, NOESY) : Assigns proton coupling in strained systems and detects through-space interactions in chair-chair conformers .
  • Mass spectrometry (HRMS) : Validates molecular formulae, especially for heteroatom-containing analogs (e.g., dithiabicyclo derivatives) .

Advanced: How does the oxirane ring influence the reactivity and stability of the bicyclo[3.3.1]nonane system?

The epoxide ring introduces strain, making it susceptible to nucleophilic attack (e.g., by amines or thiols) at the electrophilic spiro carbon. Acidic conditions promote ring-opening reactions, forming diols or cross-linked products . Stability studies in polar solvents (e.g., DMSO) reveal hydrolysis of the oxirane moiety over 24–48 hours, necessitating anhydrous storage for long-term preservation.

Advanced: What strategies enable the incorporation of heteroatoms (e.g., S, N) into the bicyclo[3.3.1]nonane framework?

  • Thietane ring-opening : Reaction of thietane with HCl/MeOH generates carbocations that cyclize to form dithiabicyclo[3.3.1]nonanes .
  • Grignard addition : Condensation of bicyclo[3.3.1]nonanones with Grignard reagents introduces alkyl/aryl substituents at ketone positions .
  • Hydroxylamine condensation : Forms dioxime derivatives, which can be further functionalized via reductive amination .

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